(E)-methyl 3-(1H-pyrrol-2-yl)acrylate
CAS No.: 32585-91-4
Cat. No.: VC2363559
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 32585-91-4 |
---|---|
Molecular Formula | C8H9NO2 |
Molecular Weight | 151.16 g/mol |
IUPAC Name | methyl 3-(1H-pyrrol-2-yl)prop-2-enoate |
Standard InChI | InChI=1S/C8H9NO2/c1-11-8(10)5-4-7-3-2-6-9-7/h2-6,9H,1H3 |
Standard InChI Key | FWODYBSMOMHLDY-UHFFFAOYSA-N |
Isomeric SMILES | COC(=O)/C=C/C1=CC=CN1 |
SMILES | COC(=O)C=CC1=CC=CN1 |
Canonical SMILES | COC(=O)C=CC1=CC=CN1 |
Introduction
Chemical Identity and Structure
(E)-Methyl 3-(1H-pyrrol-2-yl)acrylate is characterized by a pyrrole ring connected to an acrylate methyl ester via a carbon-carbon double bond. The (E) designation indicates that the substituents on the double bond are positioned on opposite sides in the trans configuration, which affects the compound's physical properties and reactivity.
Identification Data
The compound can be identified through various standard identifiers and nomenclature systems used in chemistry, as detailed below:
Parameter | Value |
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CAS Number | 32585-91-4 |
Molecular Formula | C₈H₉NO₂ |
Molecular Weight | 151.16300 g/mol |
IUPAC Name | methyl 3-(1H-pyrrol-2-yl)prop-2-enoate |
Synonym | 3-(1H-Pyrrol-2-yl)-acrylic acid methyl ester |
PubChem Compound ID | 53822204 |
The compound is also identified through standardized chemical notation systems:
Notation Type | Code |
---|---|
Standard InChI | InChI=1S/C8H9NO2/c1-11-8(10)5-4-7-3-2-6-9-7/h2-6,9H,1H3 |
Standard InChIKey | FWODYBSMOMHLDY-UHFFFAOYSA-N |
Isomeric SMILES | COC(=O)/C=C/C1=CC=CN1 |
Canonical SMILES | COC(=O)C=CC1=CC=CN1 |
These identifiers provide unique and unambiguous ways to reference the compound in chemical databases and literature .
Structural Features
The molecular structure of (E)-methyl 3-(1H-pyrrol-2-yl)acrylate consists of several key components:
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A pyrrole ring (C₄H₄NH) - a five-membered aromatic heterocycle with a nitrogen atom
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A carbon-carbon double bond (-CH=CH-) in the trans configuration
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A methyl ester group (-COOCH₃)
The pyrrole ring contains a nitrogen atom that bears a hydrogen atom (1H-), and this N-H bond is capable of hydrogen bonding interactions. The conjugated system extending from the pyrrole ring through the double bond to the carbonyl group contributes to the compound's electronic properties and reactivity .
Physical and Chemical Properties
(E)-Methyl 3-(1H-pyrrol-2-yl)acrylate exhibits specific physical and chemical properties that influence its behavior in chemical reactions and applications.
Physical Properties
Based on the available data, the following physical properties can be identified:
Property | Value |
---|---|
Physical State | Solid (inferred) |
Molecular Weight | 151.16300 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Flash Point | Not Available |
Chemical Properties
The chemical properties of (E)-methyl 3-(1H-pyrrol-2-yl)acrylate are influenced by its structural features:
Property | Value |
---|---|
PSA (Polar Surface Area) | 42.09000 |
LogP | 1.20090 |
Functional Groups | Pyrrole (aromatic heterocycle), α,β-unsaturated ester |
The LogP value of 1.20090 indicates the compound has moderate lipophilicity (oil solubility relative to water solubility). The positive value suggests it is more soluble in organic solvents than in water .
The compound contains multiple reactive sites:
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The N-H group of the pyrrole can participate in hydrogen bonding and acid-base reactions
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The α,β-unsaturated ester system can undergo nucleophilic addition reactions
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The pyrrole ring can participate in electrophilic aromatic substitution reactions
Synthesis Methods
Although the search results don't provide a direct synthesis method specifically for (E)-methyl 3-(1H-pyrrol-2-yl)acrylate, we can infer potential synthesis routes based on information about related compounds.
Structural Confirmation
After synthesis, the structure and purity of (E)-methyl 3-(1H-pyrrol-2-yl)acrylate could be confirmed through various analytical techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Infrared (IR) spectroscopy
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Mass spectrometry
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X-ray crystallography (if crystalline)
Spectroscopic Characteristics
Based on information about related compounds, we can infer some spectroscopic characteristics of (E)-methyl 3-(1H-pyrrol-2-yl)acrylate.
UV-Visible Spectroscopy
Compounds with similar structures to (E)-methyl 3-(1H-pyrrol-2-yl)acrylate, such as the 1H-pyrrol-2-ylmethylene compounds described in the research by Schrage et al., "absorb strongly in the UV to visible range, in spite of the relatively small size of their π systems that are effectively equivalent to that of 2-vinylpyridine."
The UV-visible absorption would likely result from π to π* transitions, involving the conjugated system that extends from the pyrrole ring through the double bond to the carbonyl group.
Infrared Spectroscopy
For (E)-methyl 3-(1H-pyrrol-2-yl)acrylate, expected characteristic IR bands would include:
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N-H stretching vibration (3300-3500 cm⁻¹)
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C=O stretching vibration (1700-1730 cm⁻¹)
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C=C stretching vibration (1620-1680 cm⁻¹)
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C-O stretching vibration (1200-1300 cm⁻¹)
These values are estimated based on typical ranges for the functional groups present in the compound and comparisons with related compounds .
Applications in Research and Industry
The compound (E)-methyl 3-(1H-pyrrol-2-yl)acrylate has several potential applications in research and industry.
Polymer Chemistry
One notable application appears to be in polymer chemistry. The search results indicate that derivatives of this compound have been used in the synthesis of diblock copolymers. Specifically, a bifunctional photoinitiator containing a similar structural motif, described as "2-(4-(2-hydroxy-2-methylpropanoyl)phenoxy)ethyl(E)-3-(1-methyl-1H-pyrrol-2-yl)acrylate (PAA-2959)" was used in dual-wavelength photopolymerization .
This suggests that (E)-methyl 3-(1H-pyrrol-2-yl)acrylate or its derivatives can serve as components in photoactive systems used for precision polymer synthesis.
Building Block in Organic Synthesis
The compound's structure, featuring both a reactive pyrrole ring and an α,β-unsaturated ester, makes it a valuable building block for further organic transformations. It could potentially be used in:
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Cycloaddition reactions
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Michael additions
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Reduction reactions
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Cross-coupling reactions
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Further functionalization of the pyrrole ring
These transformations could lead to more complex molecules with applications in medicinal chemistry or materials science.
Comparison with Related Compounds
Several structurally related compounds appear in the search results, providing context for understanding the properties and applications of (E)-methyl 3-(1H-pyrrol-2-yl)acrylate.
Related Compounds
Compound | Structure Difference | CAS Number |
---|---|---|
(E)-methyl 3-(1H-pyrrol-2-yl)acrylate | Reference compound | 32585-91-4 |
(2E)-3-(1-Methyl-1h-pyrrol-2-yl)acrylic acid | Methyl on N, acid instead of ester | 119924-13-9 |
Ethyl(E)-3-(1-methyl-1H-pyrrol-2-yl)acrylate | Methyl on N, ethyl ester instead of methyl | Not provided |
Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate | Additional cyano group, ethyl ester | Not provided |
Structure-Property Relationships
The structural differences between these related compounds can significantly impact their properties:
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N-methylation (as in (2E)-3-(1-Methyl-1h-pyrrol-2-yl)acrylic acid) eliminates the N-H hydrogen bonding capability and changes the electronic properties of the pyrrole ring
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Changing from a methyl to an ethyl ester affects the compound's lipophilicity and steric properties
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Addition of a cyano group (as in Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate) significantly increases the electron-withdrawing character of the acrylate system, enhancing its reactivity as a Michael acceptor
These structural modifications can be strategically employed to tune the properties of the compound for specific applications .
Research Significance and Future Perspectives
The research on (E)-methyl 3-(1H-pyrrol-2-yl)acrylate and related compounds provides insights into the significance of this structural motif in various applications.
Electronic and Structural Features
Research on related 1H-pyrrol-2-ylmethylene compounds has shown "a significant degree of conjugation across the vinyl group as evidenced by bond length variation." This conjugation plays a crucial role in the electronic properties of these compounds, influencing their spectroscopic characteristics and reactivity.
Future Research Directions
Future research on (E)-methyl 3-(1H-pyrrol-2-yl)acrylate could explore:
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Development of more efficient synthetic routes
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Application in the synthesis of functional materials
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Investigation of its potential as a component in photoactive systems
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Exploration of its reactivity in various organic transformations
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Computational studies to better understand its electronic structure and reactivity
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